Product packaging for 4-phenyl-7,8-dipropoxy-2H-chromen-2-one(Cat. No.:)

4-phenyl-7,8-dipropoxy-2H-chromen-2-one

Cat. No.: B11157880
M. Wt: 338.4 g/mol
InChI Key: OFOHCPIEKMDUCX-UHFFFAOYSA-N
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Description

4-phenyl-7,8-dipropoxy-2H-chromen-2-one is a synthetic derivative based on the privileged 2H-chromen-2-one (coumarin) scaffold, a versatile heterocyclic system recognized for its wide range of pharmacological activities and relevance in medicinal chemistry . This compound features a 4-phenyl substitution and 7,8-dipropoxy functionalization, a design that modulates electronic properties, lipophilicity, and steric bulk to potentially influence its biological interactions and metabolic stability . The coumarin core is a well-documented pharmacophore in neuroscience research, with numerous derivatives demonstrating potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes are critical targets in the investigation of neurodegenerative diseases, and coumarin-based inhibitors often function by interacting with both the catalytic active site and peripheral anionic site (PAS) of AChE . Consequently, this compound is a valuable chemical tool for probing cholinergic dysfunction and developing potential multi-target-directed ligands (MTDLs) for Alzheimer's disease research . Beyond neuroscience, the 2H-chromen-2-one structure is found in compounds with diverse bioactivities, suggesting broad utility for this derivative. Research on analogous compounds has shown potential in areas such as oncology, given that some chromene derivatives can induce apoptosis and arrest the cell cycle by targeting tubulin polymerization . Additionally, coumarin derivatives have been reported to exhibit significant antioxidant properties, with the nature and position of substituents being key determinants of their free radical scavenging capacity . Anti-inflammatory and antinociceptive effects have also been observed in pre-clinical studies of novel coumarin hybrids, making this a compound of interest for immunology and pain research . This product is intended for research use only and is not for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22O4 B11157880 4-phenyl-7,8-dipropoxy-2H-chromen-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H22O4

Molecular Weight

338.4 g/mol

IUPAC Name

4-phenyl-7,8-dipropoxychromen-2-one

InChI

InChI=1S/C21H22O4/c1-3-12-23-18-11-10-16-17(15-8-6-5-7-9-15)14-19(22)25-20(16)21(18)24-13-4-2/h5-11,14H,3-4,12-13H2,1-2H3

InChI Key

OFOHCPIEKMDUCX-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3)OCCC

Origin of Product

United States

The 2h Chromen 2 One Pharmacophore: a Cornerstone in Medicinal Chemistry

The 2H-chromen-2-one scaffold is a prominent pharmacophore in contemporary medicinal chemistry, recognized for its privileged structure that allows for diverse biological interactions. A pharmacophore is a part of a molecule's structure that is responsible for its pharmacological or biological activity. The coumarin (B35378) nucleus, consisting of a benzene (B151609) ring fused to an α-pyrone ring, serves as a versatile template for the design and synthesis of novel therapeutic agents. Its planar structure and lipophilic nature facilitate interactions with various biological targets, including enzymes and receptors.

The inherent bioactivity of the coumarin core has been augmented through the synthesis of a multitude of derivatives, where substitutions at different positions on the benzopyrone ring modulate the pharmacological profile. This has led to the development of compounds with a wide array of medicinal applications.

Substituted Chromen 2 Ones: a Rich Source of Bioactive Molecular Scaffolds

The strategic modification of the 2H-chromen-2-one skeleton has yielded a vast library of bioactive molecules. The introduction of various substituents at different positions of the coumarin (B35378) ring system has been shown to significantly influence their biological properties. This has made substituted chromen-2-ones a fertile ground for the discovery of new drugs.

The pharmacological activities attributed to these derivatives are extensive and well-documented. atlantis-press.com They include, but are not limited to, anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer effects. mdpi.com The specific nature and position of the substituent groups are crucial in determining the potency and selectivity of these biological actions. For instance, the presence of hydroxyl groups, particularly at the C7 position, is often associated with antioxidant properties.

The following interactive table provides a glimpse into the diverse biological activities exhibited by various substituted 2H-chromen-2-one derivatives.

Substituent Position Substituent Type Observed Biological Activities
C3PhenylMonoamine Oxidase B Inhibition frontiersin.org
C4PhenylAnticoagulant, Antioxidant ontosight.ai
C4MethylNeuroprotective, Antioxidant uniroma1.it
C6Alkyl, ArylAntitubercular nih.gov
C7HydroxyAntioxidant, Neuroprotective
C7, C8DihydroxyNeuroprotective, Antioxidant uniroma1.it

The Research Context of 4 Phenyl 7,8 Dipropoxy 2h Chromen 2 One: a Synthesis of Key Structural Motifs

Classical and Contemporary Synthetic Routes to the 2H-Chromen-2-one Core Structure

The construction of the fundamental 2H-chromen-2-one, or coumarin, nucleus can be achieved through several well-established named reactions. These methods, along with their modern variations, provide a versatile toolkit for synthetic chemists.

Mechanism and Scope of Pechmann Condensation in Coumarin Synthesis

The Pechmann condensation, discovered by Hans von Pechmann in 1884, is one of the most direct and widely used methods for synthesizing coumarins. nih.govnumberanalytics.com The reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester. nih.govnih.gov For the synthesis of 4-phenyl substituted coumarins, ethyl benzoylacetate is the appropriate β-ketoester.

Mechanism: The reaction mechanism is initiated by the acid-catalyzed transesterification between the phenol and the β-ketoester. This is followed by an intramolecular electrophilic aromatic substitution (Friedel-Crafts type acylation) onto the activated aromatic ring of the phenol. The final step is a dehydration reaction that leads to the formation of the coumarin ring system. nih.govwikipedia.org The use of a strong Brønsted acid like sulfuric acid or a Lewis acid such as aluminum chloride is common to facilitate the reaction. wikipedia.orgiitk.ac.in

Scope: The Pechmann condensation is particularly effective for activated phenols, such as those bearing electron-donating groups, which enhance the electrophilic aromatic substitution step. nih.gov For the synthesis of this compound, the starting phenol would be 3,4-dipropoxyphenol. The electron-donating nature of the two propoxy groups would facilitate the cyclization. The reaction conditions can be harsh for simple phenols, but for highly activated systems, milder conditions can be employed. wikipedia.org A variety of catalysts, including solid acids like Amberlyst-15, have been developed to create more environmentally friendly and efficient protocols. iiste.org

Below is a table summarizing various catalysts and conditions used in the Pechmann condensation for the synthesis of substituted coumarins.

Phenol Substrateβ-KetoesterCatalystConditionsYield (%)Reference
ResorcinolEthyl acetoacetateAmberlyst-15Microwave, 100°C, 20 min97 iiste.org
PhenolEthyl acetoacetateAmberlyst-15Microwave, 100°C, 20 min43 iiste.org
PhloroglucinolEthyl acetoacetateZn0.925Ti0.075O NPs110°C, solvent-free88 nih.gov
Substituted PhenolsEthyl benzoylacetateSulfamic acid130°C, solvent-free50-90 arkat-usa.org

Knoevenagel Condensation and its Variants for Chromen-2-one Formation

The Knoevenagel condensation, another cornerstone of C-C bond formation, can be adapted for coumarin synthesis. nih.govresearchgate.net This reaction typically involves the condensation of an o-hydroxybenzaldehyde with a compound containing an active methylene (B1212753) group, such as a malonic ester or phenylacetic acid derivative, in the presence of a basic catalyst. nih.govresearchgate.net

Mechanism: The mechanism begins with the deprotonation of the active methylene compound by a weak base (e.g., piperidine) to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl group of the o-hydroxybenzaldehyde. The resulting aldol-type adduct undergoes subsequent dehydration and intramolecular cyclization (lactonization) to yield the coumarin ring. nih.govresearchgate.net

Variants and Scope: For the synthesis of this compound, the starting materials would be 2-hydroxy-3,4-dipropoxybenzaldehyde and a derivative of phenylacetic acid, such as phenylacetyl chloride or ethyl phenylacetate. The reaction is often carried out in the presence of a base like triethylamine or piperidine. researchgate.net The scope of the Knoevenagel condensation is broad, and it has been successfully applied to a wide range of substituted salicylaldehydes. nih.govresearchgate.net Modern variations often employ microwave irradiation to accelerate the reaction and improve yields, sometimes under solvent-free conditions. byjus.com The use of ionic liquids as both solvent and catalyst has also been explored. mdpi.com

The following table presents examples of Knoevenagel condensations for the synthesis of various coumarin derivatives.

o-HydroxybenzaldehydeActive Methylene CompoundCatalyst/ConditionsProductYield (%)Reference
SalicylaldehydeDiethyl malonatePiperidine, Acetic Acid, EtOHCoumarin-3-carboxylateHigh nih.gov
Salicylaldehyde DerivativesEthyl acetate derivativesPiperidine, Microwave, Solvent-free3-Substituted coumarinsGood byjus.com
Substituted Salicylaldehydes1,3-Dicarbonyl compoundsMgFe2O4 nanoparticles, Ultrasound3-Substituted coumarins63-73 nih.gov
2-Hydroxy-3-naphthaldehydeMalonate estersPiperidine, EtOHBenzo[g]coumarinsGood rsc.org

Exploration of Perkin Reaction and Related Annulation Strategies

The Perkin reaction, historically significant for the first synthesis of coumarin, involves the condensation of an o-hydroxybenzaldehyde with an acid anhydride and its corresponding sodium salt. wikipedia.org To synthesize a 4-phenylcoumarin, phenylacetic anhydride and its sodium salt would be required.

Mechanism: The reaction is initiated by the formation of a carbanion from the anhydride by the action of the basic salt. This carbanion then adds to the aldehyde carbonyl group. The resulting alkoxide is acylated by another molecule of the anhydride. Subsequent elimination of a carboxylate group and intramolecular cyclization leads to the formation of the coumarin. iitk.ac.inbyjus.com

Scope and Annulation Strategies: The classical Perkin reaction often requires high temperatures. wikipedia.org Its scope can be limited by the availability of the required anhydrides. However, variations of this reaction and other related annulation strategies have been developed. For instance, the reaction can be carried out with phenylacetic acid in the presence of a dehydrating agent like acetic anhydride and a base such as triethylamine. researchgate.net Other annulation strategies for forming the pyrone ring include transition-metal-catalyzed processes, such as rhodium-catalyzed C-H activation and annulation of phenolic acetates with acrylates, which offer high regioselectivity. organic-chemistry.org Ruthenium-catalyzed C-H activation and annulation cascades have also been employed to construct complex, fused coumarin systems. rsc.org

Application of Multi-Component Reactions (MCRs) in Chromen-2-one Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot process to form a product that incorporates substantial portions of all the reactants. rsc.org This approach aligns with the principles of green chemistry by minimizing waste and improving atom economy.

Several MCRs have been developed for the synthesis of coumarin derivatives. For instance, the one-pot reaction of 4-hydroxycoumarin, an aldehyde, and an α-halo ketone can lead to complex fused coumarin systems. wikipedia.org Another example is the three-component reaction of 4-hydroxycoumarin, aromatic aldehydes, and active methylene compounds to generate pyrano[3,2-c]chromene-5-ones. researchgate.net While a specific MCR for this compound is not readily found in the literature, the principles of MCRs suggest that a reaction between a suitably substituted o-hydroxybenzaldehyde (2-hydroxy-3,4-dipropoxybenzaldehyde), a phenyl-containing active methylene compound, and another component could potentially be designed to construct the target molecule in a highly convergent manner.

Regiospecific Functionalization Strategies for 4-Phenyl-7,8-disubstituted 2H-Chromen-2-ones

The synthesis of a specifically substituted coumarin like this compound often requires precise control over the introduction of functional groups. This can be achieved either by starting with appropriately substituted precursors or by functionalizing a pre-existing coumarin core.

Approaches for Selective Introduction of the Phenyl Substituent at Position 4

The introduction of a phenyl group at the C4 position of the coumarin ring is a key transformation for the synthesis of the target molecule. Several methods can achieve this selectively.

Pechmann Condensation: As mentioned earlier, the use of ethyl benzoylacetate in a Pechmann condensation with a phenol (in this case, 3,4-dipropoxyphenol) is a direct method to install the 4-phenyl group. nih.govarkat-usa.org

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methods offer powerful tools for C-C bond formation. The Suzuki-Miyaura cross-coupling reaction is a highly effective method for introducing an aryl group. organic-chemistry.org This would involve the synthesis of a 4-halo-7,8-dipropoxycoumarin (e.g., 4-bromo- or 4-chloro-7,8-dipropoxycoumarin) followed by a palladium-catalyzed coupling with phenylboronic acid. researchgate.net This approach offers a broad scope for the phenyl group, allowing for the introduction of various substituents if desired.

Hydroarylation of Alkynes: The intramolecular hydroarylation of aryl propiolates, catalyzed by metals such as gold or platinum, is another elegant method for coumarin synthesis that can be adapted for 4-aryl derivatives. organic-chemistry.org Furthermore, the intermolecular hydroarylation of phenylpropiolates with phenols, promoted by Lewis acids, can also yield 4-arylcoumarins. nih.gov

The following table summarizes some palladium-catalyzed methods for the synthesis of 4-arylcoumarins.

Coumarin PrecursorCoupling PartnerCatalyst/ConditionsProductReference
4-HalocoumarinsArylboronic acidsPd complex, base4-Arylcoumarins researchgate.net
CoumarinsArylboronic acidsPd(OAc)2, oxidant4-Arylcoumarins organic-chemistry.org
4-TrifloxycoumarinsArylboronic acidsPd catalyst, Cu(I) cocatalyst4-Arylcoumarins organic-chemistry.org

Methodologies for the Alkylation/Alkoxylation at Positions 7 and 8

The introduction of alkoxy groups, specifically at the C-7 and C-8 positions of the coumarin scaffold, is a critical step in the synthesis of this compound and related derivatives. These modifications are typically achieved through the O-alkylation of the corresponding hydroxycoumarin precursors. The Williamson ether synthesis is a fundamental and widely employed method for this transformation. This reaction involves the deprotonation of the hydroxyl groups by a suitable base to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide.

Common bases used for this purpose include inorganic carbonates such as potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3), or hydrides like sodium hydride (NaH). The choice of base and solvent is crucial for the reaction's success. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone are frequently used as they effectively solvate the cation of the base, enhancing the nucleophilicity of the phenoxide ion. The alkylating agent is typically an alkyl halide, such as 1-bromopropane or 1-iodopropane, for the introduction of the propoxy group.

In the context of poly-hydroxycoumarins, such as those with hydroxyl groups at both the 7 and 8 positions, regioselectivity can be a concern. However, for the synthesis of a symmetrically substituted compound like the 7,8-dipropoxy derivative from a 7,8-dihydroxy precursor, an excess of the alkylating agent and base is typically used to ensure complete alkylation of all hydroxyl groups.

Conversion of 7,8-Dihydroxy Precursors to 7,8-Dipropoxy Derivatives

The direct precursor for synthesizing this compound is often a 7,8-dihydroxycoumarin derivative, such as 7,8-dihydroxy-4-phenyl-2H-chromen-2-one. The conversion of this dihydroxy precursor into the target dipropoxy compound is a straightforward O-alkylation reaction.

The process begins with the 7,8-dihydroxycoumarin precursor, which is dissolved in a suitable polar aprotic solvent. A base, commonly anhydrous potassium carbonate, is added to the mixture. The base deprotonates the phenolic hydroxyl groups at positions 7 and 8, forming a diphenoxide intermediate. Following this, a propylating agent, such as 1-bromopropane, is added to the reaction mixture. The reaction is typically heated to facilitate the nucleophilic substitution, where the phenoxide ions attack the electrophilic carbon of the propyl group, displacing the bromide ion and forming the desired ether linkages. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). Upon completion, the product is isolated through standard workup procedures involving filtration, extraction, and purification, often by recrystallization or column chromatography.

Table 1: Typical Reaction Conditions for Dipropoxylation of 7,8-Dihydroxycoumarins

ParameterConditionPurpose
Precursor 7,8-Dihydroxy-4-phenyl-2H-chromen-2-oneStarting material with hydroxyl groups for alkylation.
Alkylating Agent 1-Bromopropane or 1-IodopropaneProvides the propyl groups for the ether linkages.
Base Anhydrous Potassium Carbonate (K2CO3)Deprotonates the hydroxyl groups to form nucleophilic phenoxides.
Solvent Acetone or Dimethylformamide (DMF)Provides a medium for the reaction and solvates ions.
Temperature RefluxIncreases reaction rate.
Monitoring Thin-Layer Chromatography (TLC)Tracks the consumption of starting material and formation of the product.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is essential for maximizing the yield and purity of synthesized coumarin derivatives, thereby improving the efficiency and cost-effectiveness of the process. nih.gov Key parameters that are typically adjusted include the choice of catalyst, solvent, temperature, and reaction time. nih.govrsc.org

For condensation reactions used to form the coumarin core, such as the Pechmann, Knoevenagel, or Perkin reactions, a variety of catalysts have been explored. nih.goveurekalert.org Both Brønsted and Lewis acids, as well as basic catalysts, can be employed. Studies have shown that screening different catalysts can significantly impact product yields. nih.gov For instance, in certain syntheses, catalysts like FeCl3 have proven to be highly effective. nih.gov The amount of catalyst used is also a critical factor; optimization studies aim to find the lowest possible catalyst loading that still provides a high yield in a reasonable timeframe. rsc.org

The choice of solvent can influence reactant solubility and reaction rates. A range of solvents from polar protic (e.g., ethanol) to polar aprotic (e.g., DMF, acetonitrile) and non-polar (e.g., toluene) are often screened. nih.gov In some cases, solvent-free conditions, either under thermal influence or using mechanochemical methods, have been found to provide the best results, offering benefits in terms of reduced waste and simplified purification. nih.govrsc.org

Temperature and reaction time are interdependent variables. Higher temperatures generally lead to faster reaction rates, but can also promote the formation of side products, thus reducing the purity of the final compound. Optimization involves finding the ideal temperature that balances reaction speed with selectivity. Researchers often perform reactions at various temperatures (from room temperature to reflux) to determine the optimal conditions. nih.gov

Table 2: Parameters for Optimization in Coumarin Synthesis

ParameterVariables ExploredImpact on Reaction
Catalyst Piperidine, DABCO, DMAP, FeCl3, K2CO3, etc. nih.govAffects reaction rate and mechanism. The right catalyst can significantly increase yield. nih.gov
Solvent EtOH, DMF, Toluene, MeCN, Water, Solvent-free. nih.govInfluences solubility of reactants and can affect reaction pathways and rates.
Temperature Room Temperature (RT) to 180°C. nih.govHigher temperatures increase reaction rates but may lead to side products. nih.gov
Reaction Time Minutes to hours. nih.govOptimized to ensure complete conversion without product degradation.

Innovations in Sustainable Synthesis of Chromen-2-one Derivatives

Green Chemistry Principles in Synthetic Protocols

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of coumarin derivatives to minimize environmental impact. eurekalert.orgeurekaselect.com This approach focuses on reducing the use and generation of hazardous substances, improving energy efficiency, and utilizing renewable resources. eurekalert.org Key green strategies in coumarin synthesis include the use of alternative energy sources, environmentally benign solvents, and solvent-free reaction conditions. eurekaselect.comkjscollege.com

Microwave irradiation and ultrasound have emerged as popular energy-efficient alternatives to conventional heating. kjscollege.com These techniques can dramatically reduce reaction times and, in many cases, improve product yields. kjscollege.com Solvent-free synthesis, also known as solid-state reaction or mechanosynthesis, involves grinding reactants together, often with a catalyst, which eliminates the need for potentially toxic organic solvents. rsc.orgtandfonline.com This not only reduces waste but also simplifies product work-up. rsc.org

The use of greener solvents, such as water, polyethylene glycol (PEG), or ionic liquids, is another cornerstone of sustainable coumarin synthesis. eurekalert.orgkjscollege.com Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. nih.gov Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the final product, are also considered a green methodology as they increase atom economy and reduce the number of synthetic steps and purification processes required. rsc.org

Photocatalytic and Biocatalytic Approaches

Innovations in synthetic methodology have led to the development of photocatalytic and biocatalytic routes for the synthesis of coumarin derivatives, aligning with green chemistry principles. iajesm.in These methods offer mild reaction conditions, high selectivity, and reduced environmental impact. iajesm.in

Photocatalytic synthesis utilizes visible light as a clean and abundant energy source to drive chemical reactions. rsc.orgnih.gov Photoredox catalysis, often employing organic dyes or metal complexes as catalysts, can generate reactive radical intermediates under gentle conditions. rsc.orgrsc.org These methods have been applied to the synthesis of various chromenone derivatives, enabling the formation of complex molecular architectures that may be difficult to access through traditional thermal methods. rsc.orgrsc.org The use of heterogeneous photocatalysts is particularly advantageous as they can be easily recovered and reused, further enhancing the sustainability of the process. rsc.org

Biocatalytic approaches employ enzymes or whole microorganisms to catalyze the synthesis of coumarins. iajesm.in Enzymes operate under mild conditions, typically in aqueous media at ambient temperature and pressure, which significantly reduces energy consumption and the need for harsh reagents. iajesm.in They are highly specific, leading to excellent regio- and stereoselectivity, which minimizes the formation of byproducts and simplifies purification. iajesm.in Lipases, oxidoreductases, and cytochrome P450 enzymes have been successfully used to catalyze key steps in coumarin synthesis. iajesm.inmdpi.com While challenges such as enzyme availability and stability exist, techniques like enzyme immobilization are being developed to improve their reusability and operational stability for large-scale applications. iajesm.inmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment of this compound can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. The expected chemical shifts for this compound are predicted based on the analysis of similar coumarin structures and known substituent effects. ias.ac.inwisc.eduyoutube.com

The spectrum is anticipated to show distinct signals corresponding to the aromatic protons on the coumarin core and the phenyl ring, the vinylic proton at the C3 position, and the aliphatic protons of the two propoxy groups.

Aromatic Protons (Coumarin Core): The protons at C5 and C6 are expected to appear as doublets due to ortho-coupling, typically in the range of δ 6.8-7.5 ppm. The specific chemical shifts are influenced by the electron-donating nature of the adjacent propoxy groups.

Aromatic Protons (Phenyl Ring): The five protons of the 4-phenyl substituent will likely appear as a multiplet between δ 7.3 and 7.6 ppm, a characteristic region for monosubstituted benzene rings. chimicatechnoacta.ru

Vinylic Proton: A sharp singlet for the C3 proton is expected around δ 6.1-6.3 ppm. hilarispublisher.com

Propoxy Group Protons: Each propoxy group will exhibit three distinct signals: a triplet for the terminal methyl (-CH₃) protons around δ 1.0-1.2 ppm, a sextet for the methylene (-CH₂-) protons adjacent to the methyl group at approximately δ 1.8-2.0 ppm, and a triplet for the oxymethylene (-O-CH₂-) protons further downfield, around δ 4.0-4.2 ppm, due to the deshielding effect of the oxygen atom.

Predicted ¹H NMR Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-3 6.25 s (singlet) -
H-5 7.40 d (doublet) 8.5
H-6 6.95 d (doublet) 8.5
H-2', H-6' (Phenyl) 7.55 m (multiplet) -
H-3', H-4', H-5' (Phenyl) 7.45 m (multiplet) -
7-O-CH₂-CH₂-CH₃ 4.10 t (triplet) 6.5
8-O-CH₂-CH₂-CH₃ 4.15 t (triplet) 6.5
7-O-CH₂-CH₂-CH₃ 1.90 sextet 7.0
8-O-CH₂-CH₂-CH₃ 1.95 sextet 7.0
7-O-CH₂-CH₂-CH₃ 1.10 t (triplet) 7.5

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insights into their electronic environment. For this compound, a total of 21 distinct carbon signals are expected.

Carbonyl Carbon: The lactone carbonyl carbon (C2) is the most deshielded, with a predicted chemical shift in the range of δ 160-162 ppm. chimicatechnoacta.ru

Aromatic and Vinylic Carbons: The sp²-hybridized carbons of the coumarin and phenyl rings, including the vinylic carbons C3 and C4, are expected to resonate between δ 100 and 158 ppm. The carbons directly attached to the oxygen atoms (C7 and C8) will be significantly downfield due to the deshielding effect. researchgate.netmdpi.com

Aliphatic Carbons: The carbons of the propoxy chains will appear in the upfield region of the spectrum. The oxymethylene carbons (-O-CH₂) are expected around δ 70-72 ppm, the adjacent methylene carbons (-CH₂-) around δ 22-24 ppm, and the terminal methyl carbons (-CH₃) at approximately δ 10-12 ppm. nih.gov

Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 161.0
C-3 113.5
C-4 155.0
C-4a 114.0
C-5 128.5
C-6 112.0
C-7 150.0
C-8 145.0
C-8a 148.0
C-1' (Phenyl) 135.0
C-2', C-6' (Phenyl) 128.0
C-3', C-5' (Phenyl) 129.0
C-4' (Phenyl) 130.0
7-O-CH₂ 71.0
8-O-CH₂ 71.5
7-O-CH₂-CH₂ 23.0
8-O-CH₂-CH₂ 23.5
7-O-CH₂-CH₂-CH₃ 10.5

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

2D NMR experiments are crucial for assembling the molecular structure by establishing connectivity between protons and carbons. bibliomed.org

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations are expected between the adjacent aromatic protons (H-5 and H-6) and within each propoxy chain between the -O-CH₂-, -CH₂-, and -CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would be used to definitively assign the chemical shifts of each protonated carbon, for instance, linking the proton signal at ~6.95 ppm to the C-6 carbon signal at ~112.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (2-3 bond) couplings between protons and carbons. This is particularly useful for identifying quaternary carbons. For example, correlations would be expected from the H-5 proton to carbons C-4, C-7, and C-8a, and from the H-3 proton to C-2, C-4, and C-4a, confirming the core structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows through-space correlations between protons that are close to each other. It would be valuable in confirming the spatial relationship between the C4-phenyl group and the C3 and C5 protons on the coumarin ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Studies

HRMS is a powerful technique for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS) Fragmentation Pathway Elucidation

ESI is a soft ionization technique that typically produces a protonated molecule [M+H]⁺ or other adducts. For this compound (C₂₁H₂₂O₄), the expected exact mass of the molecular ion [M] is 338.1518. HRMS would confirm this with high accuracy.

Tandem MS (MS/MS) experiments on the [M+H]⁺ ion would reveal characteristic fragmentation patterns. The fragmentation of coumarins often involves the loss of carbon monoxide (CO) from the lactone ring. nih.govtandfonline.com For the target molecule, characteristic fragmentation pathways are predicted to involve:

Loss of a propyl group (C₃H₇) to yield a fragment ion.

Loss of propene (C₃H₆) via a McLafferty-type rearrangement from one of the propoxy side chains. benthamopen.com

Sequential loss of both propoxy side chains.

The characteristic loss of a CO molecule (28 Da) from the pyrone ring. researchgate.net

Predicted ESI-MS/MS Fragmentation Data for [C₂₁H₂₂O₄+H]⁺

m/z (Predicted) Proposed Fragment Identity Neutral Loss
339.1591 [M+H]⁺ -
297.1121 [M+H - C₃H₆]⁺ Propene (42.0469)
281.1172 [M+H - C₃H₇O]⁺ Propoxy radical (59.0497)
255.0652 [M+H - 2(C₃H₆)]⁺ 2 x Propene (84.0938)

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Structural Confirmation

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an excellent method for assessing the purity of volatile and thermally stable compounds like the target coumarin. nih.govhmdb.ca

A GC-MS analysis would provide a chromatogram where a single, sharp peak would indicate a high degree of purity. The mass spectrum obtained from this peak under electron ionization (EI) would provide a fragmentation pattern that serves as a molecular fingerprint. benthamopen.combenthamopenarchives.com

The EI mass spectrum of coumarins is typically characterized by a strong molecular ion peak (M⁺·). researchgate.net Common fragmentation pathways under EI conditions include the loss of CO, followed by subsequent fragmentations. For this compound, fragmentation would likely also involve cleavage of the ether bonds, leading to the loss of propoxy radicals or propene, providing further structural confirmation. benthamopen.com

Fourier-Transform Infrared (FTIR) Spectroscopy for Characteristic Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a vital analytical technique used to identify the functional groups present in a molecule. nih.gov By measuring the absorption of infrared radiation by the sample, an FTIR spectrum provides a unique fingerprint of the molecule, revealing the vibrational modes of its bonds. nih.govresearchgate.net For this compound, the spectrum would be expected to exhibit several characteristic absorption bands corresponding to its distinct structural components.

The most prominent peaks would include:

Lactone Carbonyl (C=O) Stretch: The α,β-unsaturated lactone ring, a core feature of the coumarin scaffold, would produce a strong and sharp absorption band, typically in the region of 1750-1715 cm⁻¹. researchgate.net This peak is one of the most definitive for identifying the coumarin structure.

Aromatic C=C Stretching: The vibrations of the carbon-carbon double bonds within the benzene ring of the coumarin system and the C4-phenyl substituent would appear as a series of medium to weak bands in the 1620-1450 cm⁻¹ range.

C-O Stretching: The ether linkages of the two propoxy groups (Ar-O-C) and the C-O bond within the lactone ring would generate strong, characteristic stretching bands. The aryl-alkyl ether stretches are typically observed in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

C-H Stretching: Aromatic C-H stretching vibrations would be observed as a group of bands just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl (CH₃) and methylene (CH₂) groups of the propoxy chains would appear as strong bands just below 3000 cm⁻¹.

Analysis of these specific wavenumbers allows for the confirmation of the essential functional groups that constitute the this compound molecule.

Single-Crystal X-ray Diffraction (SCXRD) for Definitive Solid-State Structural Analysis

Single-Crystal X-ray Diffraction (SCXRD) stands as the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. patnawomenscollege.in This powerful technique provides unambiguous proof of a molecule's structure by mapping electron density from the diffraction pattern of X-rays passing through a single crystal of the substance. nih.gov

For this compound, a successful SCXRD analysis would yield a wealth of structural information, including:

Connectivity and Configuration: It would confirm the exact bonding arrangement of all atoms, verifying the presence of the 4-phenylcoumarin core and the specific placement of the propoxy groups at the C7 and C8 positions.

Molecular Geometry: Precise data on bond lengths, bond angles, and torsion angles would be obtained. This allows for a detailed examination of the planarity of the coumarin ring system and the rotational orientation of the phenyl and propoxy substituents relative to the core structure.

Crystal Packing and Intermolecular Interactions: The analysis reveals how individual molecules are arranged within the crystal lattice. This information is crucial for understanding intermolecular forces, such as van der Waals interactions or potential π–π stacking between the aromatic rings, which govern the solid-state properties of the compound.

The generation of a high-quality crystal suitable for SCXRD is often a challenging but necessary step for the unequivocal structural confirmation of a new chemical entity. patnawomenscollege.in

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of the elements (typically carbon, hydrogen, and nitrogen) within a compound. azom.comresearchgate.net This method provides a way to verify the empirical formula of a substance, which is the simplest whole-number ratio of atoms in the molecule. ck12.orglibretexts.org For newly synthesized compounds, the experimental results from elemental analysis are compared against the theoretical values calculated from the proposed molecular formula to assess purity and confirm the elemental composition. nih.gov

The molecular formula for this compound is C₂₁H₂₂O₄, which corresponds to a molecular weight of 338.40 g/mol . The theoretical elemental composition can be calculated from this formula. The experimental values obtained for a pure sample of the compound are expected to be in close agreement (typically within ±0.4%) with these theoretical percentages. nih.gov

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Theoretical Mass Percentage (%)
CarbonC12.01121252.23174.53
HydrogenH1.0082222.1766.55
OxygenO15.999463.99618.91
Total 338.403 100.00

This comparison is a critical checkpoint in the characterization process, validating that the synthesized compound has the expected elemental makeup corresponding to its molecular formula. quora.comdavidson.edu

Computational Chemistry and in Silico Modeling of 4 Phenyl 7,8 Dipropoxy 2h Chromen 2 One

Quantum Mechanical Calculations for Electronic Structure and Reactivity Descriptors

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the electronic nature of a molecule. These calculations provide a detailed picture of electron distribution, which governs the molecule's structure, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. asrjetsjournal.orgresearchgate.net By calculating the electron density, DFT can determine the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. wuxibiology.comschrodinger.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. schrodinger.comresearchgate.net A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. researchgate.net This is because less energy is required to excite an electron from the HOMO to the LUMO. schrodinger.com For coumarin (B35378) derivatives, these calculations help in understanding their potential as antioxidants and their roles in various biological activities. frontiersin.org

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be derived, providing a quantitative measure of the molecule's reactivity. frontiersin.orgscispace.com These include:

Ionization Potential (I) : The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A) : The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ) : The ability of an atom to attract electrons (χ ≈ (I + A)/2).

Chemical Hardness (η) : A measure of resistance to change in electron distribution (η ≈ (I - A)/2). Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." researchgate.net

Global Softness (S) : The reciprocal of hardness (S = 1/η).

Electrophilicity Index (ω) : A measure of the energy lowering of a system when it accepts electrons from the environment (ω = χ²/2η).

Table 1: Representative Global Chemical Reactivity Descriptors for a Coumarin Scaffold Calculated via DFT.
ParameterSymbolFormulaTypical Value (eV)
HOMO EnergyEHOMO--6.15
LUMO EnergyELUMO--1.10
HOMO-LUMO GapΔEELUMO - EHOMO5.05
Ionization PotentialI-EHOMO6.15
Electron AffinityA-ELUMO1.10
Electronegativityχ(I + A) / 23.625
Chemical Hardnessη(I - A) / 22.525
Global SoftnessS1 / η0.396
Electrophilicity Indexωχ² / (2η)2.599

Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) approach within DFT, can accurately predict Nuclear Magnetic Resonance (NMR) spectroscopic parameters. researchgate.net These theoretical calculations of ¹H and ¹³C chemical shifts are valuable for confirming the structure of newly synthesized compounds by comparing the predicted spectra with experimental data. mdpi.com

For substituted chromen-2-one derivatives, DFT calculations have shown a strong correlation between predicted and observed chemical shifts, particularly for the aromatic portions of the molecule. mdpi.com By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the chemical shifts relative to a standard (like tetramethylsilane, TMS) can be determined. Discrepancies between calculated and experimental values can often provide deeper insights into solvent effects or specific intramolecular interactions.

Table 2: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for Key Nuclei in a 4-Phenyl-Coumarin Structure.
AtomPredicted ¹³C Shift (ppm)Experimental ¹³C Shift (ppm)AtomPredicted ¹H Shift (ppm)Experimental ¹H Shift (ppm)
C-2 (C=O)160.5161.6H-36.206.12
C-3112.5113.4H-57.657.58
C-4154.8155.5H-66.856.79
C-4a118.9119.2Phenyl-H (ortho)7.457.42
C-8a152.5153.1Phenyl-H (meta/para)7.307.28

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. Conformational analysis aims to identify the most stable spatial arrangements (geometries) of a molecule. For 4-phenyl-7,8-dipropoxy-2H-chromen-2-one, this involves determining the rotational freedom and preferred orientations of the phenyl ring at position 4 and the two propoxy chains at positions 7 and 8.

Computational methods can map the potential energy surface of the molecule by systematically rotating the flexible bonds. The results of these calculations identify low-energy conformers, which represent the most probable shapes the molecule will adopt. Studies on similar coumarin structures have shown that the core 2H-chromen-2-one ring system is essentially planar. nih.gov The conformational analysis would therefore focus on the torsion angles defining the orientation of the phenyl and dipropoxy substituents relative to this planar scaffold. The most stable geometry is crucial for understanding how the molecule fits into the binding site of a biological target.

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity.

For this compound, docking simulations can be performed against various protein targets to predict its binding mode and affinity. The process involves placing the ligand in the binding site of the protein and using a scoring function to estimate the strength of the interaction. Docking studies on other 4-phenyl coumarin derivatives have shown that the phenyl ring often engages in hydrophobic and π-π stacking interactions with aromatic amino acid residues (like Tyrosine and Phenylalanine) in the receptor's binding pocket. nih.gov The coumarin core can form hydrogen bonds and other electrostatic interactions. The propoxy groups at positions 7 and 8 would likely explore hydrophobic pockets within the binding site, potentially enhancing binding affinity and selectivity.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Binding Affinity Assessment

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. researchgate.net MD simulations model the movement of every atom in the system over time, providing insights into the stability of the ligand-receptor complex and the conformational changes that may occur upon binding. nih.gov

Starting from the best-docked pose obtained from docking simulations, an MD simulation can be run for several nanoseconds. The trajectory from the simulation is then analyzed to assess the stability of key interactions (like hydrogen bonds and hydrophobic contacts) and to calculate the binding free energy more accurately. This provides a more realistic assessment of the binding affinity than scoring functions from docking alone. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. frontiersin.org By analyzing a set of molecules with known activities, a QSAR model can be developed to predict the activity of new, untested compounds. researchgate.net

To build a QSAR model for analogues of this compound, one would first need a dataset of similar compounds with measured biological activity against a specific target. Then, various molecular descriptors (physicochemical, electronic, and steric properties) are calculated for each compound. Statistical methods are used to build a regression model that correlates these descriptors with activity. frontiersin.org

3D-QSAR goes a step further by considering the three-dimensional properties of the molecules, such as their shape and electrostatic fields. These models can provide a visual representation of which regions of the molecule are important for activity, guiding medicinal chemists in designing more potent compounds. nih.gov

Development of Predictive Models for Biological Activities of Coumarin Derivatives

The development of predictive models, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern drug design. frontiersin.orgfrontiersin.org QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.orgfrontiersin.org For coumarin derivatives, these models are instrumental in forecasting the therapeutic potential of novel structures and optimizing existing ones.

The process begins with a dataset of coumarin compounds with known biological activities (e.g., anticancer, anti-inflammatory, or antimicrobial). For each molecule, a set of numerical descriptors is calculated to represent its structural, physicochemical, and electronic properties. Statistical methods, such as multiple linear regression, are then employed to build a model that correlates these descriptors with the observed activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized coumarin derivatives, guiding synthetic efforts toward more potent and selective candidates. The Prediction of Activity Spectra for Substances (PASS) is another tool that can reveal the potential biological activities of compounds. nih.gov

Identification of Topological Descriptors and Physicochemical Properties Correlating with Activity

The predictive power of a QSAR model depends on the careful selection of descriptors that capture the molecular features essential for biological activity. frontiersin.org These descriptors can be broadly categorized into topological and physicochemical properties.

Topological Descriptors: These are numerical values derived from the two-dimensional graph representation of a molecule. frontiersin.orgfrontiersin.org They encode information about atomic connectivity, size, shape, and branching. The calculation of these indices is rapid and they have been shown to correlate well with various biological activities. frontiersin.orgfrontiersin.org

The correlation of these descriptors with biological activity provides insight into the mechanism of action. For instance, a positive correlation with Topological Polar Surface Area (TPSA) might suggest that polar interactions are crucial for the activity of a particular class of compounds. nih.gov

Below is a table of commonly used descriptors in the QSAR modeling of coumarin derivatives.

Descriptor TypeDescriptor NameDescriptionPotential Correlation with Activity
Topological Wiener Index (W)Represents the sum of all shortest distances between pairs of atoms in the molecular graph, indicating molecular branching and compactness.Can relate to how the molecule fits into a receptor pocket.
Topological Randić Index (χ)A connectivity index that reflects the degree of branching in a molecule's carbon skeleton.Often correlates with various physical properties and biological activities. nih.gov
Physicochemical LogPThe logarithm of the partition coefficient between octanol and water, measuring the molecule's lipophilicity or hydrophobicity.Crucial for membrane permeability and interaction with hydrophobic binding sites. frontiersin.orgfrontiersin.org
Physicochemical Molar Refractivity (MR)A measure of the volume occupied by a molecule and its polarizability. nih.govRelates to the molecule's size and the potential for dispersion forces in ligand-receptor binding. frontiersin.org
Physicochemical Topological Polar Surface Area (TPSA)The sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule.Important for predicting drug transport properties, including intestinal absorption and blood-brain barrier penetration.
Electronic Dipole MomentA measure of the overall polarity of the molecule.Influences electrostatic interactions with the biological target. frontiersin.org

Cheminformatics and Virtual Screening for Rational Compound Design

Cheminformatics applies computational techniques to solve problems in chemistry, particularly in drug discovery. It plays a vital role in the rational design of new compounds by enabling the efficient analysis and screening of vast chemical libraries. mdpi.com

Virtual screening is a key cheminformatics technique used to search large databases of compounds to identify those with a high probability of binding to a specific biological target. mdpi.com This process significantly reduces the number of compounds that need to be synthesized and tested experimentally, saving time and resources. There are two primary approaches:

Ligand-Based Virtual Screening (LBVS): This method relies on the knowledge of other molecules that are active against a specific target. mdpi.com It operates on the principle that structurally similar molecules are likely to have similar biological activities. mdpi.com Techniques include searching for compounds with similar 2D fingerprints or 3D shapes (pharmacophores) to known active ligands. mdpi.compharmafeatures.com

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known, SBVS can be used to predict how well different ligands will bind to the active site. mdpi.com This "docking" process assesses the geometric and energetic complementarity between the ligand and the target. mdpi.com

For a scaffold like this compound, these methods can be used to explore modifications to the core structure, such as altering substituents on the phenyl ring or changing the alkoxy chains, to design new derivatives with potentially improved activity and selectivity.

Hirshfeld Surface Analysis for Intermolecular Interaction Insight

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. researchgate.netnih.govmdpi.comresearchgate.net This analysis maps the electron density distribution to define a surface around a molecule, providing insights into how molecules are packed and the nature of the forces holding them together. mdpi.com

The Hirshfeld surface is typically visualized using a color-coded map based on normalized contact distance (d_norm), which highlights regions of significant intermolecular contact. Accompanying two-dimensional "fingerprint plots" deconstruct the Hirshfeld surface to show the proportion of different types of atomic contacts. nih.govnih.gov

For a molecule like this compound, this analysis would reveal the nature and extent of various non-covalent interactions, which are crucial for its solid-state properties and can influence its solubility and bioavailability.

The table below summarizes the typical intermolecular contacts observed in coumarin derivatives and their significance.

Contact TypeDescriptionTypical ContributionSignificance
H···H Interactions between hydrogen atoms on adjacent molecules.Often the largest contributor to the overall surface area (e.g., >40%). nih.govnih.govRepresents van der Waals forces and is a primary factor in crystal packing. researchgate.net
O···H/H···O Hydrogen bonding or dipole-dipole interactions between oxygen and hydrogen atoms.A significant contributor (e.g., 20-30%). nih.govnih.govIndicates the presence of conventional or weak C-H···O hydrogen bonds, which are key directional forces in stabilizing the crystal structure. researchgate.netnih.gov
C···H/H···C Interactions involving carbon and hydrogen atoms.Moderate contribution (e.g., 10-20%). nih.govnih.govReflects weaker van der Waals interactions and can contribute to the overall packing efficiency.
C···C Interactions between the π-systems of aromatic rings (π-π stacking).Smaller but important contribution. researchgate.netnih.govCan play a role in stabilizing the crystal structure through stacking of the coumarin or phenyl rings.

By understanding these interactions, researchers can gain a deeper insight into the structure-property relationships of this compound.

In Vitro and Preclinical Biological Activity Spectrum of 4 Phenyl 7,8 Dipropoxy 2h Chromen 2 One and Analogues

Evaluation of Anticancer Potential in Cellular Models

Coumarin (B35378) derivatives have been extensively investigated for their anticancer properties, which are exerted through various mechanisms including the inhibition of cell proliferation, induction of cell death, and prevention of metastasis. researchgate.net

Antiproliferative and Cytotoxic Activity Against Various Cancer Cell Lines

A significant body of research has demonstrated the potent cytotoxic and antiproliferative effects of 4-phenyl-2H-chromen-2-one analogues against a diverse panel of human cancer cell lines. The activity is often observed in the nanomolar to low micromolar range, indicating significant potency.

For instance, a series of novel chromenes showed activity in the nanomolar range (IC₅₀: 7.4–640 nM) across melanoma, prostate, and glioma cancer cell lines. nih.gov Specifically, the analogue 4e was highly active against all tested cell lines, with exceptional potency against the A172 human glioma cell line (IC₅₀: 7.4 nM). nih.gov Another group of analogues, 4-Amino-2H-benzo[h]chromen-2-one (ABO) derivatives, also exhibited promising cell growth inhibitory activity, with ED₅₀ values between 0.01-2.1 μM. nih.gov The 4′-methoxyphenyl derivative (18) and the 3′-methylphenyl derivative (24) from this series were particularly potent across a broad range of cancer cell lines, with ED₅₀ values of 0.01-0.17 μM. nih.gov

Similarly, substituted 4-amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one (ATBO) analogues displayed potent tumor cell growth inhibition. nih.gov The 4′-MeO substituted analogue (15) was the most potent in this series, with ED₅₀ values ranging from 0.008 to 0.064 μM against all tested tumor cell lines. nih.gov The antiproliferative effects of various other coumarin derivatives have been documented against breast (MCF-7), bone marrow (K-562), and cervical (HeLa) cancer cells. nih.gov

Table 1: Antiproliferative Activity of Selected 2H-Chromen-2-one Analogues

Compound/AnalogueCancer Cell LineActivity (IC₅₀/ED₅₀)
Chromene 4eA172 (Glioma)7.4 nM nih.gov
Chromene 4eA375 (Melanoma)80 nM nih.gov
Chromene 4aA375 (Melanoma)0.13 µM nih.gov
Chromene 4bPC3 (Prostate)0.39 µM nih.gov
4'-Methoxyphenyl derivative (18)Various0.01-0.17 µM nih.gov
3'-Methylphenyl derivative (24)Various0.01-0.17 µM nih.gov
4′-MeO ATBO analogue (15)Various0.008-0.064 µM nih.gov
6,8-diiodo-2-oxo-2H-chromene-3-carbonitrile (2k)TPC-1 (Thyroid)44 µM nih.gov
6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile (2h)TPC-1 (Thyroid)90 µM nih.gov

Cell Cycle Arrest and Apoptosis Induction Mechanisms (e.g., Caspase Activation, DNA Fragmentation)

One of the primary anticancer mechanisms of coumarin compounds is the induction of apoptosis, or programmed cell death. researchgate.net This process involves the modulation of pro- and anti-apoptotic proteins, the release of cytochrome c from mitochondria, and the activation of caspases. researchgate.netmdpi.com

Studies on halogenated coumarin derivatives, such as 6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile (2h) and 6,8-diiodo-2-oxo-2H-chromene-3-carbonitrile (2k), have shown that they induce apoptosis in TPC-1 thyroid cancer cells. nih.gov Their apoptotic activity was accompanied by a slight increase in the population of cells in the G2/M phase of the cell cycle and a decrease in the S phase. nih.gov The coumarin derivative auraptene has also been shown to inhibit the proliferation of MCF-7 breast cancer cells by inducing apoptosis in a dose-dependent manner. sums.ac.ir

The induction of apoptosis by coumarin analogues can occur through both intrinsic and extrinsic pathways. mdpi.com For example, the coumarin derivative Fraxetin has been reported to induce apoptosis in liver cancer cells. frontiersin.org Furthermore, newly synthesized fused chromenopyrimidines have been shown to cause cell cycle arrest and act as dual inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1, thereby promoting apoptosis in cancer cells. nih.gov

Impact on Tumor Cell Migration, Invasion, and Metastasis

The ability of cancer cells to migrate and invade surrounding tissues is a critical step in metastasis. Several coumarin derivatives have demonstrated the ability to inhibit these processes. For example, 4-hydroxycoumarin derivatives have been shown to have a strong inhibitory effect on the movement and motility of lung cancer cells. researchgate.net

Modulation of Multidrug Resistance in Cancer Cells

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, where cancer cells become resistant to a broad range of anticancer drugs. One common mechanism is the overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2, which pump drugs out of the cell.

A phenylfurocoumarin derivative, (R)-9-(3,4-dimethoxyphenyl)-4-((3,3-dimethyloxiran-2-yl)methoxy)-7H-furo[3,2-g]chromen-7-one (PFC), has been identified as a novel inhibitor of the ABCG2 transporter. nih.govmdpi.com This compound was shown to significantly reverse ABCG2-mediated resistance to the chemotherapy drug SN-38 in HCT-116/BCRP colon cancer cells. nih.govmdpi.com PFC appears to interact with the substrate-binding site of ABCG2, inhibiting its function and restoring the cancer cells' sensitivity to treatment. nih.gov In a xenograft mouse model, PFC reversed resistance to irinotecan without causing additional toxicity. mdpi.com

Assessment of Anti-inflammatory Efficacy

Chronic inflammation is a known risk factor for the development of various diseases, including cancer. nih.govmdpi.com Compounds with anti-inflammatory properties can therefore play a role in disease prevention and treatment.

Inhibition of Inflammatory Mediators and Cytokine Production

Analogues of 2-phenyl-4H-chromen-4-one have demonstrated significant anti-inflammatory activity. nih.govresearchgate.netnih.gov In a study using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, a model for inflammation, a specific derivative (compound 8) was shown to be a potent inhibitor of inflammatory mediators. nih.govresearchgate.net

This compound effectively downregulated the production of nitric oxide (NO) as well as the pro-inflammatory cytokines interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.govnih.gov The mechanism of action was traced to the inhibition of the TLR4/MAPK signaling pathway, a key pathway in the inflammatory response. nih.govnih.gov These findings suggest that such compounds have the potential to be developed as anti-inflammatory agents. nih.govresearchgate.net

Table 2: Anti-inflammatory Activity of a 2-Phenyl-4H-chromen-4-one Analogue

Compound/AnalogueInflammatory MediatorEffectCellular Model
2-phenyl-4H-chromen-4-one derivative (compound 8)Nitric Oxide (NO)Inhibition nih.govLPS-stimulated RAW264.7 cells nih.gov
2-phenyl-4H-chromen-4-one derivative (compound 8)Interleukin-6 (IL-6)Downregulation nih.govLPS-stimulated RAW264.7 cells nih.gov
2-phenyl-4H-chromen-4-one derivative (compound 8)Tumor Necrosis Factor-alpha (TNF-α)Downregulation nih.govLPS-stimulated RAW264.7 cells nih.gov

Cyclooxygenase (COX-1/COX-2) Enzyme Inhibition and Selectivity Profiles

The therapeutic anti-inflammatory action of nonsteroidal anti-inflammatory drugs (NSAIDs) is primarily achieved through the inhibition of cyclooxygenase-2 (COX-2), while undesirable side effects, such as gastrointestinal issues, are linked to the inhibition of cyclooxygenase-1 (COX-1). nih.govnih.govmedcentral.com Consequently, the development of selective COX-2 inhibitors is a significant area of pharmaceutical research. researchgate.netelsevierpure.com The 4-phenyl-2H-chromen-2-one (4-phenylcoumarin) scaffold has been investigated as a basis for new selective COX-2 inhibitors.

Studies on a series of 2-phenyl-4H-chromen-4-one derivatives, which are structurally related to 4-phenylcoumarins, have demonstrated their potential as COX-2 inhibitors. nih.govresearchgate.net For these compounds, a methylsulfonyl (MeSO₂) group at the para-position of the C-2 phenyl ring was identified as a key feature for conferring selective COX-2 inhibitory activity. nih.gov The inhibitory activity was found to be sensitive to the nature and size of the substituent at the C-3 position of the chromene core. nih.gov For instance, one of the most potent compounds in a studied series exhibited a 50% inhibitory concentration (IC₅₀) for COX-2 of 0.07 µM and a selectivity index (SI) of over 287, indicating high selectivity for COX-2 over COX-1. nih.gov

The general structure-activity relationship (SAR) for many selective COX-2 inhibitors indicates that they often possess two adjacent aryl rings attached to a central ring system. nih.gov The selectivity is frequently enhanced by a sulfonamide or methylsulfonyl substituent on one of the phenyl rings. nih.gov The development of compounds based on the coumarin or chromone scaffold continues to be an area of interest for creating safer anti-inflammatory agents. nih.govmdpi.com

Table 1: In Vitro COX-1/COX-2 Inhibitory Activity of Selected 2-Phenyl-4H-chromen-4-one Analogues
CompoundSubstituent (at C-3)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1/COX-2)
5a -OCH₃18.60.11169.1
5d -O(CH₂)₂CH₃20.10.07287.1
Celecoxib (Reference Drug)15.20.05304.0

Data adapted from studies on 2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one derivatives. nih.gov

Functional Relaxant Effects in Ex Vivo Organ Assays (e.g., Tracheal Rings, focusing on 6,7-dipropoxy analogue)

Analogues of 4-phenyl-7,8-dipropoxy-2H-chromen-2-one have been evaluated for their effects on smooth muscle relaxation, a key therapeutic target for respiratory conditions like asthma. researchgate.net A study on the novel semisynthetic compound 6,7-dipropoxy-2H-chromen-2-one (6,7-DPC), an analogue lacking the 4-phenyl group, demonstrated significant relaxant effects on rat tracheal rings pre-contracted with carbachol. researchgate.net

The compound 6,7-DPC induced a concentration-dependent relaxation, achieving a maximum effect (Emax) of 100% with a 50% effective concentration (EC₅₀) of 89 µM. researchgate.net This potency was significantly greater than that of theophylline, a standard bronchodilator used as a positive control. researchgate.net Further investigation into its mechanism of action revealed that 6,7-DPC acts as a non-competitive functional antagonist at muscarinic receptors and also prevents calcium influx. researchgate.net The compound partially abolished contractions induced by high potassium concentrations (KCl) and significantly inhibited the contractile response to calcium chloride (CaCl₂), suggesting a primary mechanism involving the blockade of L-type calcium channels. researchgate.net Such calcium channel blocking activity is a known mechanism for inducing relaxation in smooth muscle tissues, including the trachea. researchgate.netmdpi.com These findings provide a pharmacological basis for the potential use of dipropoxy-coumarin derivatives in airway disorders. researchgate.net

Table 2: Relaxant Effect of 6,7-dipropoxy-2H-chromen-2-one (6,7-DPC) on Isolated Rat Trachea
CompoundEmax (%)EC₅₀ (µM)
6,7-DPC 10089
Theophylline 1001230

Emax: Maximum relaxant effect; EC₅₀: Half maximal effective concentration. Data from carbachol pre-contracted tracheal rings. researchgate.net

Investigation of Antioxidant Properties

Radical Scavenging Capacity (e.g., DPPH, ABTS, FRAP assays)

The antioxidant potential of 4-phenylcoumarin (B95950) derivatives is significantly influenced by the substitution pattern on the coumarin ring, particularly the presence of hydroxyl groups. The 7,8-dihydroxy-4-phenylcoumarin, the unpropoxylated analogue of this compound, has demonstrated very good antioxidant activity in various cell-free chemical tests. researchgate.netnih.gov Its radical scavenging capacity has been evaluated using several standard assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay : This assay measures a compound's ability to donate a hydrogen atom to the stable DPPH radical. High scavenging activity was observed for 7,8-dihydroxy-4-phenylcoumarin. researchgate.net

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay : This method assesses the capacity of a compound to scavenge the ABTS radical cation. Studies have shown that 4-phenyl hydroxycoumarins exhibit potent activity in this assay, often superior to their activity against the DPPH radical, suggesting an electron transfer mechanism. researchgate.net

FRAP (Ferric Reducing Antioxidant Power) Assay : This test evaluates the ability of an antioxidant to reduce the ferric 2,4,6-tripyridyl-s-triazine complex (Fe³⁺-TPTZ) to the ferrous form (Fe²⁺-TPTZ). The 7,8-dihydroxy arrangement contributes to this reducing capacity. nih.gov

The presence of two hydroxyl groups ortho to each other, as in the 7,8-dihydroxy-4-phenylcoumarin, is a key structural feature for potent antioxidant and radical-scavenging properties. researchgate.netnih.gov This structural motif enhances the molecule's ability to quench free radicals. researchgate.net

Table 3: Antioxidant Activity of 7,8-dihydroxy-4-phenylcoumarin (Analogue)
AssayActivity MetricResult
DPPH EC₅₀ (µM)10.1
ABTS TEAC (Trolox Equivalent Antioxidant Capacity)1.89
FRAP µM Fe(II)212.8 (at 100 µM)

Data adapted from Veselinović et al. (2014). researchgate.netnih.gov

Attenuation of Oxidative Stress in Biological Systems

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases. nih.govmdpi.com Compounds with significant radical scavenging capabilities can attenuate oxidative stress by neutralizing excess ROS, thereby protecting cells and tissues from damage. nih.gov

The potent antioxidant activity demonstrated by 7,8-dihydroxy-substituted coumarins in cell-free assays suggests they are strong candidates for attenuating oxidative stress in biological systems. researchgate.netnih.gov By effectively scavenging free radicals, these compounds can inhibit lipid peroxidation, a key process in oxidative damage to cell membranes. nih.gov Studies on 7,8-dihydroxy-4-methylcoumarin, a related analogue, confirmed its effectiveness in protecting lipid bilayers against peroxidation. nih.gov Although direct studies on this compound are limited, the strong antioxidant profile of its dihydroxy precursor suggests that compounds based on this scaffold may serve as potential therapeutic agents for conditions characterized by an overproduction of free radicals. nih.gov Other coumarin derivatives have also been shown to exhibit neuroprotective effects mediated in part by their antioxidative properties. scienceopen.com

Antimicrobial Activities (e.g., Antibacterial, Antifungal, Antiviral)

The coumarin nucleus is a versatile scaffold that has been extensively used in the development of new antimicrobial agents. researchgate.net Derivatives of 4-substituted coumarins have demonstrated a broad spectrum of activity against various pathogens, including bacteria and fungi. researchgate.netsamipubco.comnih.gov

The antimicrobial efficacy of these compounds is highly dependent on the nature and position of the substituents on the coumarin and phenyl rings. For example, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives were synthesized and screened for in vitro antimicrobial activity, showing significant antibacterial and antifungal effects. researchgate.net Compounds with halo-substituents on the phenyl ring displayed good activity, particularly against the fungus Drechslera halodes. researchgate.net

Other studies have highlighted the activity of 4-hydroxycoumarin derivatives against Gram-positive bacteria. nih.govbjbms.org For instance, 3-arylcarbamoyl-4-hydroxycoumarins possess significant activity against these bacteria, while other derivatives show moderate effects. nih.gov The synthesis of coumarin-1,2,3-triazole conjugates has also yielded compounds with significant antibacterial activity, particularly against Enterococcus faecalis. mdpi.com While specific data for this compound is not extensively detailed, the collective research on related structures underscores the potential of the 4-phenylcoumarin scaffold as a source of new antimicrobial agents. researchgate.netresearchgate.net

Table 4: Examples of Antimicrobial Activity in 4-Substituted Coumarin Derivatives
Compound TypeTarget Organism(s)Observed Activity
4-(Propoxy)-3-phenyl-2H-chromen-2-onesCandida albicans, Fusarium oxysporumGood to moderate antifungal activity. researchgate.net
3-Arylcarbamoyl-4-hydroxycoumarinsGram-positive bacteriaSignificant antibacterial activity. nih.gov
Coumarin-1,2,3-triazole conjugatesEnterococcus faecalisSignificant antibacterial activity (MIC = 12.5–50 µg/mL). mdpi.com
4-Hydroxycoumarin derivativesStaphylococcus aureus, Bacillus subtilisGrowth inhibition observed. bjbms.org

MIC: Minimum Inhibitory Concentration.

Neuroprotective and Central Nervous System (CNS) Activities

The 4-phenylcoumarin scaffold has been explored for its potential in treating neurodegenerative diseases, which are often associated with oxidative stress, protein aggregation, and enzymatic imbalances. scienceopen.com Certain coumarin derivatives have shown promise as multifunctional agents targeting various aspects of neurodegeneration.

One study investigated a coumarin-chalcone derivative, (E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-4-hydroxy-2H-chromen-2-one, and found that it exhibited anti-aggregative, antioxidative, and neuroprotective effects in cellular models of Alzheimer's disease. scienceopen.comresearchgate.net Its neuroprotective action was mediated by the upregulation of CREB (cAMP-response-element binding protein) phosphorylation and its downstream targets, including brain-derived neurotrophic factor (BDNF). scienceopen.com

Furthermore, 3-phenylcoumarins have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B). semanticscholar.org The activity of MAO-B is elevated in the brains of patients with Alzheimer's disease, and its inhibition is a therapeutic strategy. google.com Studies have shown that substitutions on both the coumarin and the 3-phenyl ring significantly influence inhibitory activity and selectivity. For example, a 6-chloro-3-(3'-methoxyphenyl)coumarin was found to have an IC₅₀ of 1 nM for MAO-B, demonstrating high potency. semanticscholar.org These findings suggest that the 4-phenylcoumarin core structure is a promising platform for developing agents with neuroprotective and other CNS-related activities.

Cholinesterase (AChE, BuChE) and Monoamine Oxidase (MAO-A/B) Inhibition

The inhibition of cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)—is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease (AD). nih.gov Similarly, monoamine oxidase (MAO) enzymes are crucial targets for treating neuropsychiatric disorders. nih.gov Analogues of this compound have demonstrated significant inhibitory potential against these enzymes.

The 2H-chromen-2-one ring has been identified as an effective moiety for interacting with the enzymatic cleft of MAO-B. nih.gov Studies on various derivatives have shown promising activity. For instance, a series of amino-7,8-dihydro-4H-chromenone derivatives were evaluated for their anti-cholinesterase effects. Among them, derivative 4k was identified as a potent and competitive inhibitor of BuChE. nih.govresearchgate.net Furthermore, the addition of a phenylcarbamate moiety to the coumarin structure has been shown to significantly enhance AChE inhibitory activity. nih.gov One such compound, 4d , displayed exceptionally potent inhibition of AChE. nih.govresearchgate.net

Table 1: Cholinesterase (AChE/BuChE) and Monoamine Oxidase (MAO) Inhibition by Chromen-2-one Analogues
CompoundTarget EnzymeInhibitory Activity (IC50/Ki)Reference
Derivative 4k (amino-7,8-dihydro-4H-chromenone)BuChEIC50 = 0.65 ± 0.13 µM; Ki = 0.55 µM nih.govresearchgate.net
Derivative 4d (phenylcarbamate coumarin)AChEIC50 = 13.5 ± 1.7 nM nih.gov
4-(2-methyloxazol-4-yl)benzenesulfonamideMAO-AIC50 = 43.3 µM mdpi.com
4-(2-methyloxazol-4-yl)benzenesulfonamideMAO-BIC50 = 3.47 µM mdpi.com

Potential in Alzheimer's Disease Models (e.g., Aβ aggregation inhibition)

Modern therapeutic strategies for Alzheimer's disease aim for multi-target approaches, addressing not only symptomatic relief through cholinesterase inhibition but also disease modification by preventing the aggregation of β-amyloid (Aβ) peptides. Research has indicated that the peripheral anionic site of the AChE enzyme plays a role in the Aβ aggregation process. nih.gov

This has led to the development of dual-function inhibitors based on the chromen-2-one scaffold. A notable example is AP2238 (3-(4-[[Benzyl(methyl)amino]methyl]phenyl)-6,7-dimethoxy-2H-2-chromenone), which has been shown to inhibit both AChE and the AChE-induced aggregation of Aβ peptides. nih.gov This dual activity presents a significant advantage in the potential treatment of Alzheimer's disease. The coumarin nucleus is considered a privileged scaffold for hybridization with other pharmacophores to create agents that can interact with multiple pathological targets in AD, including the formation of Aβ fibrils.

Other Preclinical Pharmacological Investigations (e.g., anti-asthmatic, anti-diabetic, anti-thrombotic)

Beyond neurodegenerative disorders, chromen-2-one analogues have been explored for a variety of other pharmacological effects.

Anti-diabetic Activity: Several chromen-2-one derivatives have been investigated as potential treatments for Type 2 diabetes. One promising pathway is the inhibition of the dipeptidyl peptidase IV (DPP-IV) enzyme, which leads to an increased half-life of incretin hormones. researchgate.net Certain coumarin derivatives have demonstrated significant DPP-IV inhibition at micromolar concentrations. Another strategy involves the inhibition of α-glucosidase and α-amylase, enzymes responsible for carbohydrate breakdown. A coumarin-aurone hybrid compound, for example, exhibited potent inhibition of both α-glucosidase and α-amylase with IC₅₀ values of 3.55 µM and 10.97 µM, respectively. nih.gov

Anti-thrombotic Activity: The coumarin class of compounds includes warfarin, a widely used anticoagulant. mdpi.com Building on this, newer synthetic derivatives have been assessed for antiplatelet and antithrombotic properties. In preclinical models, a seselin derivative designated C3 provided 70% protection against collagen- and epinephrine-induced pulmonary thromboembolism in mice. psu.edu This effect was achieved without a corresponding increase in bleeding time, a common side effect of anticoagulants. Further investigation revealed that C3 reduces platelet aggregation induced by ADP and collagen, suggesting its mechanism of action involves anti-platelet activity. psu.edu

Anti-asthmatic and Anti-inflammatory Activity: While direct studies on anti-asthmatic effects are limited, the potent anti-inflammatory properties of chromen-one derivatives are highly relevant, as asthma is a chronic inflammatory airway disease. nih.gov Studies on 2-phenyl-4H-chromen-4-one derivatives have shown they can suppress inflammation by inhibiting key signaling pathways like the TLR4/MAPK pathway. nih.govnih.gov This inhibition leads to the downregulation of pro-inflammatory mediators, including nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), suggesting a potential therapeutic role in managing inflammatory conditions. nih.govmdpi.com

Table 2: Other Preclinical Activities of Chromen-2-one Analogues
Compound/Derivative ClassPharmacological ActivityKey FindingReference
Coumarin-aurone hybridAnti-diabeticα-glucosidase IC50 = 3.55 µM; α-amylase IC50 = 10.97 µM nih.gov
Compound C3 (Seselin derivative)Anti-thrombotic70% protection against pulmonary thromboembolism psu.edu
2-Phenyl-4H-chromen-4-one derivativesAnti-inflammatoryDownregulation of NO, IL-6, and TNF-α via TLR4/MAPK pathway inhibition nih.govnih.gov

Based on a comprehensive review of available scientific literature, there is currently no specific preclinical research data for the compound This compound that directly corresponds to the detailed molecular mechanisms outlined in the requested article structure.

The search for information on this specific molecule's interaction with molecular targets, its enzyme inhibition profile, receptor modulation, and effects on signal transduction pathways, cellular macromolecules, gene expression, and ion channels did not yield specific results.

The existing body of research on coumarin derivatives is extensive; however, it focuses on compounds with different substitution patterns on the 2H-chromen-2-one core. For instance, studies have detailed the activities of various hydroxylated, methylated, and halogenated coumarins, as well as coumarin-hybrids. While this broader research indicates that the coumarin scaffold is a promising backbone for targeting enzymes like carbonic anhydrases, cholinesterases, and monoamine oxidases nih.govnih.govpreprints.orgnih.gov, and for modulating signaling pathways such as PI3K/Akt/mTOR and VEGF signaling nih.govnih.gov, these findings are not directly applicable to the 7,8-dipropoxy substituted variant specified.

Therefore, it is not possible to generate a scientifically accurate and thorough article that strictly adheres to the provided outline while focusing solely on the molecular mechanisms of action of this compound. Any attempt to do so would involve extrapolation from structurally different molecules, which would not meet the required standards of scientific accuracy for the specific compound .

Structure Activity Relationship Sar Studies of 4 Phenyl 7,8 Dipropoxy 2h Chromen 2 One and Its Analogues

Influence of Substituents at Position 4 on Biological Activity and Selectivity

Substitutions at the C-4 position of the coumarin (B35378) ring are a critical determinant of biological activity and target selectivity. nih.gov This position allows for the introduction of diverse functionalities, ranging from simple alkyl chains to complex aromatic and heterocyclic systems, which can significantly modulate the molecule's interaction with biological targets. mdpi.com

The presence of a phenyl group at the C-4 position is a common feature in many biologically active coumarins. This substituent is crucial for establishing various non-covalent interactions with target proteins, including hydrophobic and π-π stacking interactions. nih.gov The orientation of this phenyl ring relative to the coumarin core can influence binding affinity and efficacy. nih.gov

For instance, in the development of anti-tubercular agents, a 4-phenyl group was a key component of the initial hit compounds. nih.gov Similarly, various 4-phenylcoumarin (B95950) derivatives have been synthesized and evaluated as potent inhibitors of Hepatitis A Virus (HAV) 3C protease, where the phenyl ring likely interacts with the enzyme's active site. nih.gov Studies on selective COX-2 inhibitors based on a 2-phenyl-4H-chromen-4-one scaffold (an isomer of 4-phenylcoumarin) also highlight the importance of an aromatic ring at this position for fitting into the enzyme's active site. nih.govmdpi.com The phenyl group's ability to be substituted further allows for fine-tuning of the molecule's electronic properties, which can enhance potency and selectivity.

Studies have shown that introducing different heteroarylamines at the 4-position of a 3-nitrocoumarin (B1224882) scaffold results in compounds with a wide range of antimicrobial activities. nih.gov The electronic nature of these rings, whether electron-rich like a furan (B31954) or electron-deficient like a pyridine, can drastically affect target interaction. For example, in the context of antibacterial activity, coumarins substituted with heterocyclic moieties such as thiazolidinones, oxadiazoles, and thiadiazoles at the 4-position have demonstrated notable efficacy. researchgate.net This suggests that for certain targets, a heteroaromatic ring may offer superior activity over a simple phenyl group due to the potential for specific hydrogen bonding or electrostatic interactions mediated by the heteroatoms.

Table 1: Comparison of Biological Activity with Different C-4 Substituents

C-4 SubstituentCoumarin Analogue TypeObserved Biological ActivityPotential Interaction Type
Phenyl4-PhenylcoumarinAntiviral (HAV 3C Protease), Anti-tubercularHydrophobic, π-π stacking
Substituted Phenyl4-(p-Chlorophenyl)coumarinAnticoagulantHydrophobic, Halogen bonding
Thiazolyl4-(Thiazol-2-yl)coumarinAntimicrobialH-bonding, π-π stacking
Pyrazolyl4-(Pyrazol-1-yl)coumarinAntimicrobial, AnxiolyticH-bonding, Dipole-dipole

Significance of Alkoxy Substituents at Positions 7 and 8 in the Chromen-2-one Scaffold

The benzene (B151609) portion of the coumarin ring, particularly positions 7 and 8, is frequently substituted with oxygen-containing functional groups. Hydroxylation and subsequent alkoxylation at these sites are key strategies for modulating the pharmacokinetic and pharmacodynamic properties of coumarin-based compounds.

The presence of two propoxy chains at positions C-7 and C-8 significantly increases the lipophilicity of the 4-phenyl-2H-chromen-2-one scaffold. This enhanced lipophilicity can have several consequences:

Increased Membrane Permeability: Higher lipophilicity often facilitates easier passage across biological membranes, such as the cell membrane or the blood-brain barrier, which can be crucial for reaching intracellular targets.

Enhanced Hydrophobic Interactions: The propyl chains provide extended hydrophobic surfaces that can engage more effectively with non-polar pockets in target enzymes or receptors, potentially increasing binding affinity and potency. nih.gov

Modified Solubility: While increasing lipophilicity, the alkoxy groups can also influence aqueous solubility, a critical factor for bioavailability.

Studies on other coumarin derivatives have shown that increasing the length of the alkoxy chain can have a pronounced effect on biological activity. For example, in a series of amphiphilic coumarins interacting with lipid bilayers, the length of the alkyl tail was critical in determining the nature of the interaction, with longer chains favoring insertion into the hydrophobic core. researchgate.net This suggests that the dipropoxy groups in 4-phenyl-7,8-dipropoxy-2H-chromen-2-one are likely crucial for anchoring the molecule within a specific binding site.

The substitution pattern at C-7 and C-8 dramatically influences the compound's properties when compared to analogues with different oxygenated functionalities.

Dihydroxy Analogues: The corresponding 7,8-dihydroxy analogue would be significantly more polar and capable of acting as a hydrogen bond donor. Ortho-dihydroxy (catecholic) systems are known for their potent antioxidant and neuroprotective effects, partly due to their ability to chelate metal ions and scavenge free radicals. uniroma1.it Replacing these hydroxyl groups with propoxy groups removes the hydrogen-bonding donor capacity and radical-scavenging potential, suggesting a shift away from antioxidant activity towards activities driven by hydrophobic interactions. Studies on 3-arylcoumarins have shown that 7,8-dihydroxy derivatives possess strong cytotoxic effects against cancer cell lines. nih.gov

Other Alkoxy Analogues: Comparing dipropoxy to dimethoxy or diethoxy analogues reveals the impact of alkyl chain length. Generally, as the chain length increases (methoxy < ethoxy < propoxy), lipophilicity increases. This can lead to a corresponding increase in potency up to a certain point (a "lipophilic cutoff"), after which steric hindrance or reduced solubility may decrease activity. For example, in a study of 5-alkoxycoumarins for nematicidal activity, 5-ethoxycoumarin showed the highest activity, indicating an optimal chain length for that specific target. nih.gov

Aryloxy Analogues: Replacing alkoxy chains with aryloxy groups (e.g., phenoxy) would introduce bulky, rigid substituents. This would dramatically alter the molecule's conformation and introduce the possibility of additional π-π stacking interactions, potentially redirecting the compound to entirely different biological targets.

Table 2: Influence of C-7/C-8 Substituents on Physicochemical Properties and Activity

C-7/C-8 SubstituentKey PropertyCommon Biological ActivityPrimary Interaction Type
-OH / -OH (Dihydroxy)Polar, H-bond donorAntioxidant, CytotoxicHydrogen bonding, Metal chelation
-OCH3 / -OCH3 (Dimethoxy)Moderately lipophilicAntimicrobial, Anti-inflammatoryHydrophobic, H-bond acceptor
-OCH2CH2CH3 / -OCH2CH2CH3 (Dipropoxy)Highly lipophilicDriven by target-specific hydrophobic interactionsStrong hydrophobic interactions
-OPh / -OPh (Diphenoxy)Bulky, AromaticDependent on steric fitHydrophobic, π-π stacking

Contribution of the 2H-Chromen-2-one Lactone Ring System to Bioactivity

The 2H-chromen-2-one core, also known as a benzo-α-pyrone, is considered a "privileged scaffold" in medicinal chemistry. Its inherent structural and electronic features are fundamental to the bioactivity of its derivatives. nih.gov The planar, aromatic, and lipophilic nature of the ring system allows it to readily engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues within protein binding sites. nih.govresearchgate.net

The lactone (cyclic ester) group is a key functional component. The carbonyl oxygen is a hydrogen bond acceptor, enabling polar interactions with amino acid residues like serine or tyrosine. researchgate.net Furthermore, the α,β-unsaturated lactone ring system is an electrophilic center. Under certain physiological conditions or within an enzyme's active site, the lactone ring can undergo nucleophilic attack, potentially leading to covalent modification of the target protein. Enzymes with esterase activity can hydrolyze the lactone ring, which in some cases is a mechanism of pro-drug activation, releasing the true active metabolite. nih.gov This combination of stable, non-covalent interactions and the potential for covalent bonding makes the 2H-chromen-2-one system a versatile and effective pharmacophore. researchgate.net

Positional Effects of Functional Groups on Pharmacological Profiles

The substitution pattern on the coumarin scaffold plays a pivotal role in determining the biological activity of 4-phenylcoumarin derivatives. The presence of alkoxy groups, such as the dipropoxy groups at the C-7 and C-8 positions of the target compound, can significantly modulate the molecule's pharmacokinetic and pharmacodynamic properties.

Research on related 4-phenylcoumarins has demonstrated the importance of oxygen-containing substituents on the benzopyran ring. For instance, the synthetic precursor, 4-phenyl-7,8-dihydroxycoumarin, has been noted for its potential antioxidant and anti-inflammatory properties, suggesting that the 7,8-dioxygenation pattern is a key contributor to its biological activity. ontosight.ai The conversion of these hydroxyl groups to propoxy groups, as in this compound, would increase the lipophilicity of the molecule. This modification can influence its ability to cross cell membranes and interact with hydrophobic pockets of target proteins.

Studies on other methoxy-substituted 4-phenylcoumarins have provided further insights. For example, 5,7-dimethoxy-4-phenylcoumarin has exhibited antitumor activity. nih.gov This finding underscores that the presence and position of alkoxy groups are crucial for specific pharmacological effects. While direct studies on 7,8-dipropoxy derivatives are limited, it can be inferred that these groups would enhance lipophilicity, potentially improving oral bioavailability and tissue distribution.

The nature of the substituent on the 4-phenyl ring also has a profound impact on activity. In a series of 7-hydroxy-4-phenylchromen-2-one derivatives linked to a triazole moiety, the substitution on the phenyl ring of the triazole influenced cytotoxic activity. Specifically, a 4-chlorophenyl substituent resulted in a compound with potent activity against AGS cells. nih.gov This highlights that electronic and steric factors of substituents on the aryl group at the C-4 position are key determinants of the pharmacological profile.

The table below summarizes the influence of functional group positions on the activity of 4-phenylcoumarin analogues based on available literature.

Compound/AnalogSubstitution PatternObserved/Potential Pharmacological ProfileReference
4-phenyl-7,8-dihydroxycoumarin7,8-dihydroxyPotential antioxidant and anti-inflammatory ontosight.ai
5,7-dimethoxy-4-phenylcoumarin5,7-dimethoxyAntitumor activity nih.gov
7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one7-O-linked triazole with 4-chlorophenylCytotoxic activity nih.gov

Stereochemical Considerations and Enantiomeric Activity Differences

Stereochemistry can play a crucial role in the biological activity of chiral compounds. If a molecule is chiral, its enantiomers can exhibit different pharmacological and toxicological profiles due to their differential interactions with chiral biological macromolecules such as enzymes and receptors. While this compound itself is not chiral, the introduction of a chiral center, for instance by substitution on the propoxy chains or the phenyl ring, would necessitate stereochemical considerations.

A study on the natural coumarin enantiomers, (-)-murraxocin and (+)-murraxocin, demonstrated significant differences in their biological activity. These enantiomers selectively inhibited the TRPV2 channel with different potencies, having IC50 values of 22.2 ± 7.8 µM and 3.7 ± 0.7 µM, respectively. nih.gov This example from the broader coumarin class highlights the principle that stereoisomers can have markedly different biological activities.

For analogues of this compound that may possess stereogenic centers, it would be imperative to separate and evaluate the individual enantiomers. The differential activity of enantiomers can be attributed to the three-dimensional arrangement of atoms, which dictates the binding affinity and orientation within the active site of a biological target.

The following table illustrates the importance of stereochemistry in the activity of coumarin derivatives, drawing from the example of murraxocin.

EnantiomerTargetIC50 ValueReference
(-)-murraxocinTRPV2 channel22.2 ± 7.8 µM nih.gov
(+)-murraxocinTRPV2 channel3.7 ± 0.7 µM nih.gov

Ligand Efficiency and Druggability Assessment through SAR Metrics

In modern drug discovery, SAR is often quantified using various metrics to assess the "druggability" of a compound. These metrics help in prioritizing lead compounds for further optimization. Ligand efficiency (LE) is a key metric that relates the binding affinity of a molecule to its size (typically the number of non-hydrogen atoms). It provides a measure of how efficiently a molecule binds to its target on a per-atom basis.

The calculation for Ligand Efficiency is as follows: LE = - (ΔG) / N Where:

ΔG is the Gibbs free energy of binding, which can be calculated from the binding affinity (e.g., Ki or IC50).

N is the number of non-hydrogen atoms in the molecule.

A higher LE value is generally desirable as it suggests a more efficient binding interaction, indicating that the compound has a better fit with its target and is a good starting point for optimization.

While specific ligand efficiency data for this compound is not available in the public domain, the concept is crucial for its evaluation as a potential drug candidate. For a hypothetical scenario where this compound is found to have a certain binding affinity for a target, its LE would be calculated to compare its binding efficiency against other compounds of different sizes.

Other important metrics in druggability assessment include:

Lipophilic Efficiency (LipE): This metric relates the potency of a compound to its lipophilicity (logP or logD). It is a valuable tool for optimizing compounds to have a good balance between potency and physicochemical properties to avoid issues with promiscuity and poor solubility. LipE = pIC50 - logP

Group Efficiency (GE): This metric is used to evaluate the contribution of a particular functional group or substituent to the binding affinity. It helps in making decisions about which parts of a molecule to modify during the optimization process.

The application of these metrics to this compound and its analogues would be a critical step in a drug discovery program. For example, by synthesizing and testing a series of analogues with different alkoxy groups at the C-7 and C-8 positions, one could calculate the GE for each group to determine the optimal chain length or branching for activity.

The table below provides a conceptual framework for how these metrics would be applied.

SAR MetricFormulaImportance in Drug Discovery
Ligand Efficiency (LE)ΔG / Number of Heavy AtomsMeasures the binding efficiency per atom, helps in selecting smaller, more efficient lead compounds.
Lipophilic Efficiency (LipE)pIC50 - logPBalances potency with lipophilicity to optimize for better ADME properties.
Group Efficiency (GE)ΔpIC50 / (Number of Heavy Atoms in fragment)Evaluates the contribution of individual substituents to binding affinity, guiding lead optimization.

Future Research Directions and Translational Perspectives for 4 Phenyl 7,8 Dipropoxy 2h Chromen 2 One

Rational Design and Synthesis of Next-Generation 2H-Chromen-2-one Analogues for Targeted Applications

The rational design of next-generation analogues of 4-phenyl-7,8-dipropoxy-2H-chromen-2-one is a critical step toward developing compounds with enhanced potency, selectivity, and optimized pharmacokinetic profiles. The 4-phenylcoumarin (B95950) scaffold is a "privileged structure" in medicinal chemistry, and its systematic modification can lead to potent agents for specific biological targets. mdpi.commdpi.com

Key strategies in the rational design process include:

Structure-Activity Relationship (SAR) Studies: A thorough investigation into how different substituents on both the coumarin (B35378) nucleus and the 4-phenyl ring affect biological activity is paramount. For instance, studies on other 4-phenylcoumarins have shown that the position and nature of substituents (e.g., chloro, methoxy (B1213986) groups) are crucial for activities such as tubulin polymerization inhibition and anti-HIV efficacy. nih.govnih.gov SAR studies would guide the strategic placement of functional groups on the this compound backbone to maximize interaction with a desired target. nih.gov

Molecular Modeling and Docking: Computational tools are invaluable for predicting the binding modes and affinities of newly designed analogues with their biological targets. nih.gov For example, docking studies have been successfully used to understand how 4-phenylcoumarin derivatives fit into the binding pocket of targets like HIV-1 reverse transcriptase and tubulin. nih.govnih.gov These in silico methods allow for the pre-screening of virtual libraries of analogues, prioritizing the synthesis of compounds with the highest predicted activity.

Functionalization for Targeted Delivery: The synthesis of new analogues can incorporate moieties designed for specific purposes. This could involve adding functional groups that improve water solubility, enhance cell permeability, or enable targeted delivery to specific tissues or cell types. researchgate.netresearchgate.netnih.gov

The synthesis of these rationally designed analogues can be achieved through established and novel organic chemistry methodologies. Multicomponent reactions and microwave-assisted synthesis have been employed to create libraries of 2H-chromen-2-one derivatives efficiently. nih.govmdpi.com

Table 1: Rational Design Strategies for 2H-Chromen-2-one Analogues
Design StrategyObjectiveMethodologyExample Application from Literature
Structure-Activity Relationship (SAR)Identify key functional groups for bioactivitySystematic synthesis and biological testing of a series of related compounds.Evaluating 4-phenylcoumarins with different substituents to find potent anti-breast cancer agents. mdpi.comnih.gov
Molecular DockingPredict binding affinity and interaction with biological targetsComputational simulation of ligand-protein binding.Modeling the binding of 4-phenylcoumarin derivatives to the colchicine (B1669291) site of tubulin. nih.gov
Pharmacophore ModelingIdentify essential 3D features for biological activityComputational analysis of active compounds to create a 3D model of required features.Developing models for tubulin polymerization inhibitors based on active 4-phenylcoumarins. nih.gov
Bioisosteric ReplacementImprove potency, selectivity, or pharmacokinetic propertiesReplacing a functional group with another that has similar physical or chemical properties.Replacing a hydroxyl group with an amine to alter hydrogen bonding capacity and solubility.

Multi-Targeted Ligand Design Strategies Based on this compound

Complex, multifactorial diseases such as Alzheimer's disease (AD) and cancer often involve multiple pathological pathways, making single-target drugs less effective. nih.gov The Multi-Target-Directed Ligand (MTDL) approach, which aims to design a single molecule that can modulate several biological targets simultaneously, is a promising therapeutic strategy. nih.govnih.gov The 4-phenylcoumarin scaffold is an excellent starting point for developing MTDLs due to its inherent ability to interact with various enzymes and receptors. nih.govresearchgate.net

Future research should focus on using this compound as a core scaffold to be combined with other pharmacophores. This molecular hybridization can create novel compounds with a synergistic therapeutic effect. For example, coumarin-based hybrids have been designed to dually inhibit acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two key enzymes in the pathology of Alzheimer's disease. nih.govacs.org

Key design strategies for MTDLs include:

Pharmacophore Hybridization: This involves linking the 4-phenylcoumarin scaffold to another known pharmacophore via a flexible or rigid linker. For example, linking the coumarin core to a tacrine (B349632) fragment has been explored for AD therapy. nih.gov

Fragment Merging: This strategy involves merging the structural features of two different pharmacophores into a single, more integrated molecule.

The development of such MTDLs based on the this compound core could lead to innovative treatments for neurodegenerative diseases, cancer, and other complex disorders. acs.org

Table 2: Examples of Coumarin-Based Multi-Target-Directed Ligands (MTDLs)
Coumarin Hybrid TypeTarget 1Target 2Therapeutic AreaReference
Aminocoumarin DerivativesMonoamine Oxidase B (MAO-B)Acetylcholinesterase (AChE)Alzheimer's Disease nih.govacs.org
Tacrine-Coumarin HybridsAcetylcholinesterase (AChE)β-secretase (BACE-1)Alzheimer's Disease nih.gov
Coumarin-Chalcone HybridsTubulin PolymerizationPI3K/Akt PathwayCancer mdpi.com
Coumarin-Resveratrol HybridsSirtuin-1 (SIRT1)Cyclooxygenase (COX)Inflammation/Cancer mdpi.com

Synergistic Effects with Existing Therapeutic Agents in Preclinical Combinatorial Studies

Combining therapeutic agents is a cornerstone of modern medicine, particularly in oncology, where it can enhance efficacy, overcome drug resistance, and reduce toxicity. mdpi.com Coumarin derivatives have shown significant potential as adjuvant agents that can work synergistically with established anticancer drugs. researchgate.netnih.gov Studies have demonstrated that certain coumarins can sensitize cancer cells to chemotherapy and radiotherapy. nih.govnih.gov

Future preclinical research should investigate the potential of this compound to act in concert with standard-of-care chemotherapeutic agents. Such studies would involve in vitro and in vivo models to:

Determine if the compound can enhance the cytotoxic effects of drugs like doxorubicin, paclitaxel, or cisplatin.

Investigate the molecular mechanisms behind any observed synergy, which could involve inhibiting drug efflux pumps, modulating cell survival pathways like PI3K/Akt/mTOR, or inducing apoptosis. nih.govnih.gov

Assess whether the compound can help overcome acquired resistance to conventional cancer therapies.

The findings from these studies could pave the way for clinical trials of combination therapies, potentially leading to more effective and less toxic treatment regimens for various cancers. nih.gov

Development of Novel Delivery Systems (e.g., Nanocapsules, Prodrugs)

A significant hurdle for many promising therapeutic compounds, including coumarin derivatives, is their poor aqueous solubility and limited bioavailability. nih.gov Advanced drug delivery systems offer a powerful solution to these challenges. Future research should focus on formulating this compound into novel delivery systems to enhance its therapeutic potential.

Nanoencapsulation: Encapsulating the compound in nanocarriers can improve solubility, protect it from degradation, and facilitate targeted delivery. researchgate.net Various types of nanoparticles have been explored for coumarin delivery:

Solid Lipid Nanoparticles (SLNs): These are biodegradable and biocompatible carriers that can encapsulate lipophilic drugs. Studies have shown that SLNs can improve the release profile and efficacy of coumarins. mdpi.com

Polymeric Nanoparticles and Nanocapsules: Systems using polymers like chitosan (B1678972) have been shown to effectively encapsulate coumarin derivatives, offering controlled release and improved stability. nih.govnih.gov

Prodrug Strategies: A prodrug is an inactive or less active molecule that is converted into the active drug within the body. Designing a prodrug of this compound could improve its solubility and absorption. This strategy involves temporarily masking a functional group on the molecule with a promoiety that is cleaved enzymatically or chemically in vivo to release the active compound.

The development of such advanced formulations would be a critical step in translating this promising scaffold from the laboratory to clinical application.

Table 3: Characteristics of Nanodelivery Systems for Coumarin Derivatives
Nanocarrier SystemAverage Particle SizeEncapsulation Efficiency (%)Key AdvantagesReference
Solid Lipid Nanoparticles (SLNs)~138 nm~63%Biocompatible, controlled release, enhances stability. mdpi.com
Chitosan-Coated Nanostructured Lipid Carriers (NLC-Cs)100 - 200 nmNot specifiedPositive surface charge for better cell interaction, good stability. nih.gov
Zein/Sodium Caseinate Hybrid NanoparticlesNot specified~62%Utilizes natural proteins, good colloidal stability. researchgate.net
Polycaprolactone Nanocapsules~120 nmHighRegulated drug release, biocompatible. researchgate.net

Exploration of Uncharted Biological Activities and Molecular Pathways

The coumarin scaffold is known for its wide range of pharmacological activities, including anticancer, anti-inflammatory, anticoagulant, and antimicrobial effects. nih.govmdpi.comresearchgate.net However, the full biological potential of the this compound structure has yet to be fully explored. Its unique substitution pattern may confer novel biological activities or interactions with previously unassociated molecular pathways.

A crucial future direction is to perform broad-based biological screening of the compound. This involves:

High-Throughput Screening (HTS): Testing the compound against large panels of biological targets, such as enzymes, receptors, and ion channels, to identify novel activities.

Phenotypic Screening: Assessing the compound's effect on cell behavior (e.g., proliferation, migration, differentiation) in various disease models (e.g., cancer, neurodegeneration, metabolic disorders) to uncover new therapeutic applications without a preconceived target.

Mechanism of Action Studies: Once a novel activity is identified, detailed molecular studies are required to elucidate the underlying mechanism. This could involve investigating its effect on key signaling pathways (e.g., MAPK, NF-κB, p53) or identifying its direct molecular targets. mdpi.com

This exploratory approach could reveal unexpected therapeutic opportunities for this compound and its derivatives, expanding their potential use beyond currently anticipated applications.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines for Chromen-2-one Derivatives

Key applications of AI/ML in this context include:

Predictive Modeling: AI algorithms can be trained on large datasets of known compounds to predict the biological activity, physicochemical properties, and toxicity (ADMET) of new chromen-2-one derivatives before they are even synthesized. nih.govresearchgate.net This allows researchers to prioritize the most promising candidates and avoid costly failures.

Generative Chemistry: AI models can design entirely new molecules de novo that are optimized for specific properties, such as high binding affinity to a target and good synthetic accessibility. optibrium.com This can accelerate the discovery of novel, potent analogues of this compound.

In Silico Screening: Machine learning can rapidly screen vast virtual libraries of compounds against a biological target, identifying potential hits much faster than traditional experimental methods. nih.govnih.govchemrxiv.org

Synthesis Planning: AI can assist chemists by predicting optimal synthetic routes for newly designed molecules, streamlining the chemical synthesis process. researchgate.net

By leveraging the power of AI and ML, the development of next-generation drugs from the this compound scaffold can be significantly accelerated, bringing innovative therapies to patients more quickly. researchgate.netresearchgate.net

Table 4: Applications of AI/ML in the Coumarin Drug Discovery Pipeline
Discovery StageAI/ML ApplicationObjectiveReference
Target IdentificationData Mining & Pattern RecognitionAnalyze biological data to identify and validate new drug targets. mdpi.com
Hit IdentificationVirtual Screening & DockingScreen large compound libraries to find initial hits. researchgate.netchemrxiv.org
Lead GenerationGenerative ModelsDesign novel molecules with desired properties. optibrium.comresearchgate.net
Lead OptimizationQSAR & Predictive ADMETOptimize potency, selectivity, and pharmacokinetic profiles of lead compounds. researchgate.net
Chemical SynthesisRetrosynthesis PredictionDesign efficient synthetic pathways for target molecules. researchgate.net

Q & A

Q. What are the common synthetic routes for 4-phenyl-7,8-dipropoxy-2H-chromen-2-one?

The compound can be synthesized via Lewis acid-mediated reactions. For example, FeCl₃ in tetrahydrofuran (THF) catalyzes one-pot condensations between substituted phenols and ethyl phenylpropiolate, yielding chromenone derivatives. Optimization involves adjusting reaction time, temperature, and stoichiometry to enhance regioselectivity and minimize byproducts . Alternative routes may employ propargyl bromide and K₂CO₃ in acetone for alkoxy substitutions, followed by column chromatography (silica gel, hexane/ethyl acetate) for purification .

Q. What purification techniques are recommended for chromenone derivatives?

Column chromatography (silica gel, gradient elution with nonpolar-to-polar solvents) is standard for isolating chromenones. For instance, hexane/ethyl acetate (1:3) resolves alkoxy-substituted derivatives . Recrystallization using methanol or ethanol is effective for high-purity crystalline products. Purity should be confirmed via HPLC or melting point analysis .

Q. How is the structure of this compound confirmed?

Structural elucidation combines spectroscopic and crystallographic methods:

  • NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., propoxy groups at C7/C8, phenyl at C4) .
  • X-ray diffraction : Resolves bond angles and torsional strains, as seen in flavone analogs like 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one .
  • IR spectroscopy : Confirms carbonyl (C=O, ~1705 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of substituted chromenones?

Catalyst selection is critical. FeCl₃ in THF achieves moderate yields (~50–70%) but may require alternatives like ZnCl₂ or ionic liquids to enhance efficiency . Solvent polarity adjustments (e.g., DMF for polar intermediates) and microwave-assisted synthesis can reduce reaction times. For example, microwave irradiation at 100°C for 30 minutes improved yields in analogous coumarin syntheses .

Q. What strategies address low yields in the synthesis of substituted chromenones?

Key approaches include:

  • Byproduct mitigation : Use TLC to monitor intermediate formation and adjust stoichiometry to suppress dimerization .
  • Protecting groups : Temporarily block reactive hydroxyl sites (e.g., with acetyl groups) to direct propoxylation to C7/C8 .
  • Catalyst recycling : FeCl₃ can be reused up to three times without significant activity loss, reducing costs .

Q. How can substituent effects on biological activity be systematically analyzed?

Structure-activity relationship (SAR) studies involve:

  • Comparative bioassays : Test analogs with varying substituents (e.g., nitro, methoxy) against target enzymes or cell lines. For example, 3-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one showed enhanced antimicrobial activity due to electron-withdrawing groups .
  • Computational modeling : Density functional theory (DFT) predicts electronic effects (e.g., HOMO-LUMO gaps) to prioritize synthetic targets .

Q. How should discrepancies in spectroscopic data be resolved during structural validation?

Cross-validate using multiple techniques:

  • X-ray crystallography : Provides unambiguous bond-length data, as demonstrated for 4-(4-bromophenyl)-7,7-dimethyl-2-methylamino-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formulas (e.g., C₂₀H₁₈O₄ for 8-methyl-7-(1-methyl-2-oxopropoxy)-4-phenyl-2H-chromen-2-one) .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions .

Q. What are the challenges in achieving regioselective propoxylation at C7 and C8?

Regioselectivity depends on steric and electronic factors:

  • Steric hindrance : Bulky propoxy groups favor C7/C8 over C5/C6 due to reduced strain in the chromenone core .
  • Electron-directing effects : Electron-rich phenols (e.g., 7-hydroxy precursors) activate adjacent positions for nucleophilic attack .
  • Stepwise synthesis : Introduce propoxy groups sequentially using orthogonal protecting groups (e.g., tert-butyldimethylsilyl ethers) .

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